依班膦酸钠一水合物
概述
描述
Ibandronate sodium monohydrate is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It inhibits bone resorption as a sodium salt . It is also used to prevent and treat certain types of bone loss (osteoporosis) which causes bones to become thinner and break more easily .
Synthesis Analysis
Ibandronic acid is suspended in water and added with 1M NaOH to pH 4.3-4. The resulting clear solution is filtered through a 0.22 micron filter, frozen to -40°C and lyophilized (< 100 mbar, 0-40°C), to give amorphous monosodium ibandronate with a water content of less than 2% .
Molecular Structure Analysis
The solid state characterization of Ibandronate sodium monohydrate has been performed by X-ray single crystal diffraction analysis. It crystallizes as a monohydrate salt in the triclinic system, space group P-1, with Z = 2, a = 5.973 (1) Å, b = 9.193 (1) Å, c = 14.830 (2) Å, α = 98.22 (1)°, β = 98.97 (1)°, γ = 93.74 (1)°, V = 792.9 (2) Å .
Chemical Reactions Analysis
A reversed-phase method for determination of Ibandronate sodium monohydrate in pharmaceutical tablets is introduced by employing an online postcolumn ligand exchange reaction to enable photometric detection .
Physical And Chemical Properties Analysis
The molecular formula of Ibandronate sodium monohydrate is C9 H22 N O7 P2 . Na . H2 O and its molecular weight is 359.23 .
体内
Ibandronate sodium monohydrate has been studied extensively in in vivo studies. It has been found to significantly reduce bone resorption and increase bone mineral density in animal models of osteoporosis. In addition, it has been found to reduce the risk of vertebral fractures in postmenopausal women.
体外
Ibandronate sodium monohydrate has been studied extensively in in vitro studies. It has been found to inhibit osteoclast-mediated bone resorption in a dose-dependent manner. It has also been found to reduce the expression of several pro-inflammatory cytokines, such as TNF-α and IL-6, in osteoblasts. In addition, it has been found to increase the expression of osteocalcin, a marker of bone formation.
作用机制
Target of Action
Ibandronate sodium monohydrate, a third-generation bisphosphonate, primarily targets osteoclasts . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. By targeting osteoclasts, ibandronate can effectively inhibit bone resorption .
Mode of Action
Ibandronate’s mode of action is based on its affinity for hydroxyapatite , a component of the mineral matrix of bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone-resorbing activity .
Biochemical Pathways
Ibandronate affects the mevalonate pathway within osteoclasts . It inhibits key components of this pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for the post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis, or programmed cell death . Ibandronate also activates caspase-3, which contributes to apoptosis .
Pharmacokinetics
Oral ibandronate has a bioavailability of 0.63% . In a study of healthy males, a 10mg oral dose had a peak time (Tmax) of 1.1±0.6 hours and a peak concentration (Cmax) of 4.1±2.6ng/mL . The terminal half-life of ibandronate can be up to 157 hours . Approximately 50% to 60% of the absorbed dose is excreted unchanged in the urine .
Result of Action
The primary result of ibandronate’s action is a decrease in the rate of bone resorption , leading to an indirect increase in bone mineral density . This makes bones stronger and reduces the risk for bone fractures . It is used to prevent and treat osteoporosis in postmenopausal women .
Action Environment
The action of ibandronate is influenced by various environmental factors. For instance, it should be administered orally with a full glass of plain water at least 60 minutes prior to any food, beverages, or medications . This is because the absorption of ibandronate can be affected by food and certain medications . Additionally, ibandronate’s efficacy can be influenced by the patient’s renal function . Patients with impaired renal function may have higher exposure to the drug .
生物活性
Ibandronate sodium monohydrate has been found to have a wide range of biological activities. It has been found to inhibit the activity of osteoclasts and reduce bone resorption. In addition, it has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of osteocalcin. It has also been found to inhibit the activity of the enzyme farnesyl pyrophosphate synthase, which is essential for the synthesis of farnesyl pyrophosphate, a key intermediate in the mevalonate pathway.
Biochemical and Physiological Effects
Ibandronate sodium monohydrate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of osteoclasts and reduce bone resorption. In addition, it has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of osteocalcin. It has also been found to inhibit the activity of the enzyme farnesyl pyrophosphate synthase, which is essential for the synthesis of farnesyl pyrophosphate, a key intermediate in the mevalonate pathway.
实验室实验的优点和局限性
Ibandronate sodium monohydrate has several advantages and limitations for lab experiments. It is a potent inhibitor of osteoclastic bone resorption and is used to treat osteoporosis and Paget's disease. It is relatively easy to obtain and is available in a variety of formulations. However, it is a relatively expensive drug and may not be suitable for all laboratory experiments.
未来方向
For ibandronate sodium monohydrate research include further studies on its efficacy in the prevention and treatment of osteoporosis and other bone diseases. Studies should also be conducted to evaluate its potential as an adjunct therapy for other bone diseases such as rheumatoid arthritis and cancer. Additionally, further studies should be conducted to evaluate its potential use in the treatment of bone metastases. Other future directions for ibandronate sodium monohydrate research include the development of novel formulations and improved delivery systems, as well as the development of new therapeutic strategies for its use in combination with other drugs.
科学研究应用
骨质疏松症治疗
依班膦酸钠一水合物主要用于治疗和预防绝经后妇女的骨质疏松症。 它通过增加骨矿物质密度和减少骨吸收来起作用,这有助于预防骨折 .
骨代谢研究
体外研究表明,依班膦酸钠可以通过增加成骨细胞(形成骨骼的细胞)的增殖和减少破骨细胞(吸收骨骼的细胞)的活性来影响骨代谢 .
血管生成抑制
有证据表明依班膦酸钠也可能抑制血管生成,即新血管的形成。 这可能对治疗血管生成起作用的疾病(如癌症)具有潜在意义 .
分析化学
依班膦酸钠一水合物的强极性脂肪族性质使其成为分析化学的研究对象,特别是在开发用于检测和定量其在药物制剂中的方法方面 .
合成和表征
关于依班膦酸钠一水合物的合成和结构表征的研究为其物理和化学性质提供了见解,这对药物应用至关重要 .
质量控制
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Ibandronate Sodium Monohydrate is a highly potent nitrogen-containing bisphosphonate . It acts by inhibiting osteoclast-mediated bone resorption . The action of Ibandronate on bone tissue is based on its affinity for hydroxyapatite, which is part of the mineral matrix of bone .
Cellular Effects
Ibandronate Sodium Monohydrate has significant effects on various types of cells and cellular processes. It inhibits osteoclast activity and reduces bone resorption and turnover . It also significantly reduces endothelial cell growth and capillary-like tube formation, and increases apoptosis of endothelial cells .
Molecular Mechanism
The molecular mechanism of Ibandronate Sodium Monohydrate involves its binding to hydroxyapatite in the bone. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Temporal Effects in Laboratory Settings
The crystalline form of Ibandronate Sodium Monohydrate undergoes reversible thermal dehydration and rehydration, according to its hygroscopic nature and the arrangement of the water molecules in the crystal lattice . The water loss causes a phase transition to a more dense phase that can be rehydrated if it is left in a humid environment .
Metabolic Pathways
Ibandronate Sodium Monohydrate is not metabolized in humans . It is predominantly eliminated in the urine and the unabsorbed drug is eliminated unchanged in the feces .
Transport and Distribution
The apparent terminal volume of distribution of Ibandronate Sodium Monohydrate is 90-368L in healthy subjects and 103L in postmenopausal women with osteopenia .
Subcellular Localization
Bisphosphonates like Ibandronate Sodium Monohydrate are taken into the bone where they bind to hydroxyapatite . This suggests that the subcellular localization of Ibandronate Sodium Monohydrate is likely within the osteoclasts, the cells responsible for bone resorption .
属性
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLBEOAZMZAZND-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NNaO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046618 | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138844-81-2, 138926-19-9 | |
Record name | Ibandronate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibandronate sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ibandronate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBANDRONATE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。